Welcome to the BenchChem Online Store!
molecular formula C11H14O2 B8371933 Methyl 2-ethyl-4-methylbenzoate

Methyl 2-ethyl-4-methylbenzoate

Cat. No. B8371933
M. Wt: 178.23 g/mol
InChI Key: LBEOUEQPXMEXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09107916B2

Procedure details

Charged compound methyl 2-ethenyl-4-methylbenzoate (773 mg, 4.42 mmol), Pd/C (100 mg) and methanol (14 mL) to a flask, the mixture was then purged with H2, and stirred at room temperature overnight. It was then filtered, filtrated concentrated to give the title compound (646 mg, 83%). 1H NMR (300 MHz, CDCl3): δ 1.22 (3H, t, J=7.5 Hz), 2.36 (3H, s), 2.95 (2H, q, J=7.5 Hz), 3.87 (3H, s), 7.04 (1H, d, J=8.1 Hz), 7.07 (1H, s), 7.78 (1H, d, J=8.1 Hz).
Quantity
773 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])=[CH2:2]>[Pd].CO>[CH2:1]([C:3]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
773 mg
Type
reactant
Smiles
C(=C)C1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
14 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was then purged with H2
FILTRATION
Type
FILTRATION
Details
It was then filtered
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=C(C(=O)OC)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 646 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.